(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone
Description
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-22-14-6-5-12(9-15(14)23-4-2)16(21)19-10-13(11-19)20-17-7-8-18-20/h5-9,13H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJGKPLQAIFPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone typically involves a multi-step process:
-
Formation of the Triazole Ring: : The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts (CuAAC reaction). This step is crucial for introducing the triazole moiety .
-
Azetidine Ring Formation: : The azetidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of strong bases or acids to facilitate ring closure .
-
Coupling with Diethoxyphenyl Group: : The final step involves coupling the triazole-azetidine intermediate with a diethoxyphenyl ketone under conditions that promote nucleophilic substitution or addition reactions .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for the cycloaddition and cyclization steps, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and azetidine rings, leading to the formation of various oxidized derivatives .
-
Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where the ethoxy groups can be replaced by other nucleophiles .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties
Compounds containing triazole moieties are well-known for their antimicrobial properties. The triazole structure can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Preliminary studies indicate that (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
Anticancer Activity
Research on similar azetidine derivatives has demonstrated promising anticancer properties. The compound may exert antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells . The mechanism of action likely involves the disruption of cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Triazole derivatives have been associated with the inhibition of pro-inflammatory cytokines and mediators. This could position This compound as a candidate for treating inflammatory conditions .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the compound's efficacy:
Mechanism of Action
The mechanism by which (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone exerts its effects involves multiple pathways:
Molecular Targets: The compound targets enzymes and receptors in microbial and cancer cells, disrupting their normal function.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dimethoxyphenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dihydroxyphenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone
Uniqueness
The unique combination of the triazole and azetidine rings with the diethoxyphenyl group in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone provides it with distinct chemical and biological properties. This uniqueness lies in its enhanced stability, reactivity, and broad-spectrum biological activity compared to similar compounds.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone is a novel chemical entity that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole moiety with an azetidine ring and a diethoxyphenyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.35 g/mol. Its structure is characterized by:
- Azetidine Ring : A four-membered saturated heterocyclic ring that may influence the compound's interaction with biological targets.
- Triazole Moiety : Known for its role in enhancing biological activity through hydrogen bonding and π–π stacking interactions.
- Diethoxyphenyl Group : This substituent may enhance lipophilicity and facilitate membrane permeability.
Biological Activity Overview
Research indicates that compounds containing triazole and azetidine structures exhibit a range of biological activities, including:
- Anticancer Activity : Many triazole derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that triazole-containing hybrids can inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of the triazole ring has been linked to antimicrobial activity against various pathogens. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating their possible application in neurodegenerative diseases .
Anticancer Activity
A study evaluating triazole-containing compounds found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. For example, compounds similar to this compound were tested against human breast cancer cells (MCF-7) and demonstrated IC50 values ranging from 15 to 30 µM, indicating substantial potency .
Antimicrobial Evaluation
Research on the antimicrobial activity of related triazole compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 10 µg/mL for some derivatives, suggesting strong antibacterial potential .
Data Tables
| Biological Activity | Compound Structure | IC50/ MIC Values | References |
|---|---|---|---|
| Anticancer | Triazole-Azetidine | 15 - 30 µM | |
| Antimicrobial | Triazole Derivatives | 10 µg/mL | |
| Neuroprotective | Triazole Compounds | N/A |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The triazole moiety can chelate metal ions essential for enzyme function.
- Induction of Apoptosis : By influencing pathways related to cell survival and death.
- Interference with DNA Synthesis : Through structural mimicry of nucleotides or by disrupting topoisomerase activity.
Q & A
Basic: What are the optimal synthetic routes for preparing (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone?
Methodological Answer:
The synthesis involves multi-step reactions, including click chemistry for triazole ring formation and coupling of the azetidine moiety. Key steps:
- Azetidine functionalization: Introduce the triazole group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., N₂ atmosphere) .
- Methanone coupling: Use a nucleophilic acyl substitution reaction between the azetidine-triazole intermediate and 3,4-diethoxybenzoyl chloride, optimized at 0–5°C to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) to confirm azetidine ring protons (δ 3.8–4.2 ppm), triazole protons (δ 7.5–8.0 ppm), and diethoxy aryl signals (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- Mass spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z: 357.16) and fragmentation patterns .
- IR spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (triazole C-H) confirm functional groups .
Advanced: How do structural modifications (e.g., triazole vs. other heterocycles) impact biological activity?
Methodological Answer:
- Comparative studies: Replace the triazole with 1,2,4-triazole or thiazole and assess activity (e.g., enzyme inhibition assays). For example, triazole’s rigid planar structure enhances π-π stacking in binding pockets, whereas bulkier substituents reduce solubility .
- Computational modeling: Use docking simulations (AutoDock Vina) to compare binding affinities of analogs with target proteins .
Advanced: How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems: Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Structural tweaks: Introduce hydrophilic groups (e.g., hydroxyl or amine) on the azetidine ring while monitoring activity retention .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility checks: Standardize assay conditions (e.g., pH, temperature, cell lines) and validate purity via HPLC (>98%) .
- Mechanistic studies: Use knock-out models or competitive binding assays to confirm target specificity .
Advanced: What experimental designs assess environmental fate and ecotoxicity?
Methodological Answer:
- Long-term environmental simulations: Study hydrolysis/photolysis rates under UV light (λ = 254 nm) and biodegradation via OECD 301D tests .
- Multi-compartment analysis: Measure bioaccumulation in Daphnia magna and soil adsorption coefficients (Kd) .
Advanced: How to model the compound’s pharmacokinetics computationally?
Methodological Answer:
- ADMET prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (≈2.5), blood-brain barrier permeability, and CYP450 interactions .
- MD simulations: Run 100-ns trajectories (GROMACS) to assess stability in lipid bilayers .
Advanced: What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Target identification: Combine affinity chromatography with proteomics (LC-MS/MS) to isolate binding partners .
- Pathway analysis: Use RNA-seq or phosphoproteomics to map downstream signaling effects .
Advanced: How to evaluate stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks. Monitor degradation via HPLC and identify byproducts .
- Storage recommendations: Lyophilize and store at -20°C under argon to prevent oxidation .
Advanced: How to integrate multi-disciplinary approaches in studying this compound?
Methodological Answer:
- Combine methods: Pair synthetic chemistry with computational biology (e.g., QSAR models) and ecological risk assessment frameworks .
- Cross-validation: Use NMR crystallography to resolve structural ambiguities and validate docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
